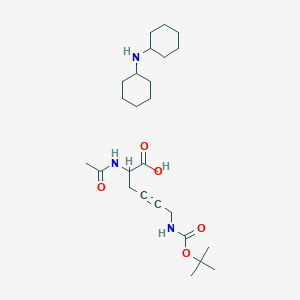

Boc-Dap(Dde)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

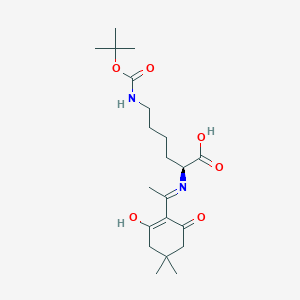

“Boc-Dap(Dde)-OH” is an intermediate in the synthesis of Monomethyl auristatin E (HY-15162), which is an inhibitor of tubulin polymerization1. It can be used to synthesize Antibody-Drug Conjugates (ADCs) as ADC Cytotoxin1.

Synthesis Analysis

The synthesis of “Boc-Dap(Dde)-OH” involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides2. This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation2.

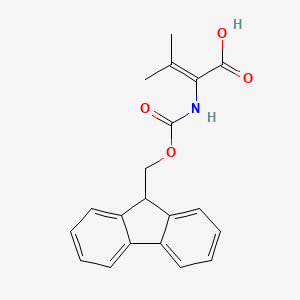

Molecular Structure Analysis

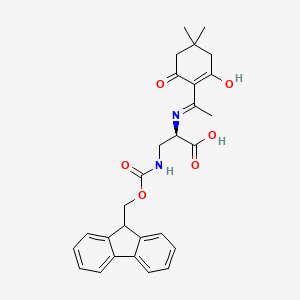

The molecular weight of “Boc-Dap(Dde)-OH” is 420.54, and its molecular formula is C23H36N2O53.

Chemical Reactions Analysis

“Boc-Dap(Dde)-OH” is used in the synthesis of antibody-drug conjugates (ADCs). The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides2.

Physical And Chemical Properties Analysis

“Boc-Dap(Dde)-OH” has a molecular weight of 420.54 and a molecular formula of C23H36N2O53. It is soluble in DMSO4.

科学的研究の応用

Field

This application falls under the field of Organic Synthesis .

Summary of the Application

“Boc-Dap(Dde)-OH” is used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . This process is important as amide functional groups are key in nature, providing the main amino acid linkage in peptides and proteins . They are also found in many natural products and biologically active compounds .

Methods of Application

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Results or Outcomes

Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Application in Pharmaceutical Chemicals

Field

This application falls under the field of Pharmaceutical Chemicals .

Summary of the Application

“Boc-Dap(Dde)-OH” is used in the synthesis of N-Boc-Dolaprine and Boc-Dap DCHA . Dolastatin 10, a marine natural product, is synthesized using this method .

Methods of Application

The synthesis method comprises several steps, including a Reformatsky reaction under activation of zinc powder .

Results or Outcomes

By applying the technical scheme of the invention, the yield of each step of reaction is better, and the intermediate is easy to purify .

Application in Antibody-Drug Conjugates (ADCs)

Field

This application falls under the field of Biopharmaceuticals .

Summary of the Application

“Boc-Dap(Dde)-OH” is used as an intermediate in the synthesis of Monomethyl auristatin E (MMAE) . MMAE is an inhibitor of tubulin polymerization . MMAE can be used to synthesize Antibody-Drug Conjugates (ADCs) as ADC Cytotoxin .

Methods of Application

The synthesis of MMAE involves several steps, including the use of “Boc-Dap(Dde)-OH” as an intermediate .

Results or Outcomes

The use of “Boc-Dap(Dde)-OH” in the synthesis of MMAE provides an efficient method for the production of ADCs .

Application in Antibody-Drug Conjugates (ADCs)

Field

This application falls under the field of Biopharmaceuticals .

Summary of the Application

“Boc-Dap(Dde)-OH” is used as an intermediate in the synthesis of Monomethyl auristatin E (MMAE) . MMAE is an inhibitor of tubulin polymerization . MMAE can be used to synthesize Antibody-Drug Conjugates (ADCs) as ADC Cytotoxin .

Methods of Application

The synthesis of MMAE involves several steps, including the use of “Boc-Dap(Dde)-OH” as an intermediate .

Results or Outcomes

The use of “Boc-Dap(Dde)-OH” in the synthesis of MMAE provides an efficient method for the production of ADCs .

Application in Antibody-Drug Conjugates (ADCs)

Field

This application falls under the field of Biopharmaceuticals .

Summary of the Application

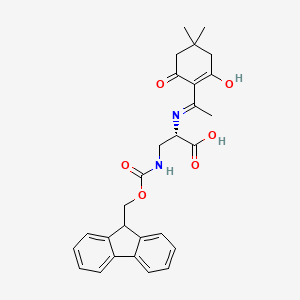

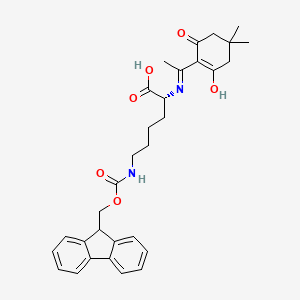

“Boc-Dap(Dde)-OH”, a dipeptide, is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Methods of Application

The synthesis of ADCs involves several steps, including the use of “Boc-Dap(Dde)-OH” as a cleavable ADC linker .

Results or Outcomes

The use of “Boc-Dap(Dde)-OH” in the synthesis of ADCs provides an efficient method for the production of ADCs .

Safety And Hazards

The safety and hazards of “Boc-Dap(Dde)-OH” are not explicitly mentioned in the search results. It’s always recommended to handle chemical substances with appropriate safety measures.

将来の方向性

“Boc-Dap(Dde)-OH” has potential applications in various fields of research and industry5. Its use in the synthesis of antibody-drug conjugates (ADCs) suggests it could play a significant role in the development of new therapeutic strategies4.

Please note that this information is based on the available search results and may not cover all aspects of “Boc-Dap(Dde)-OH”. For more detailed information, please refer to the relevant scientific literature.

特性

IUPAC Name |

(2S)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O6/c1-10(14-12(21)7-18(5,6)8-13(14)22)19-9-11(15(23)24)20-16(25)26-17(2,3)4/h11,21H,7-9H2,1-6H3,(H,20,25)(H,23,24)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONCDJKRGMZBBL-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Dap(Dde)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Fmoc-[D]Ala-OH](/img/structure/B613610.png)

![Fmoc-[D]Leu-OH](/img/structure/B613611.png)

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)